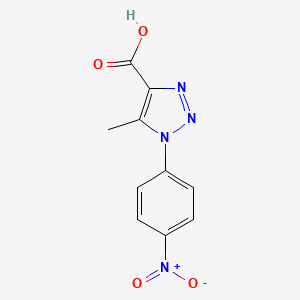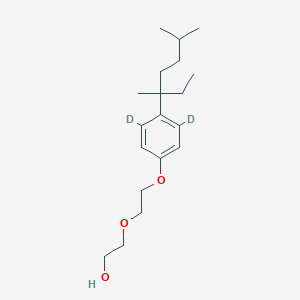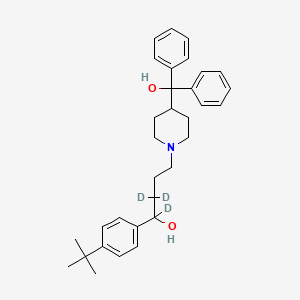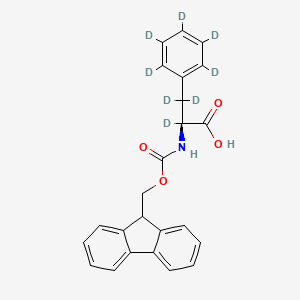
carbon monoxide;cobalt(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon monoxide;cobalt(2+), often referred to as cobalt carbonyl, is a coordination compound where carbon monoxide molecules are bonded to a cobalt ion in the +2 oxidation state. This compound is of significant interest due to its applications in catalysis, particularly in processes like hydroformylation and Fischer-Tropsch synthesis. The unique properties of cobalt carbonyl make it a valuable subject of study in both industrial and academic research.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt carbonyl can be synthesized through several methods. One common approach involves the reaction of cobalt salts with carbon monoxide under high pressure. For instance, cobalt(II) chloride can react with carbon monoxide in the presence of a reducing agent like sodium borohydride to form cobalt carbonyl complexes. The reaction typically occurs under conditions of elevated temperature and pressure to facilitate the formation of the carbonyl complex.
Industrial Production Methods
In industrial settings, cobalt carbonyl is often produced through the direct reaction of cobalt metal with carbon monoxide. This process involves passing carbon monoxide gas over finely divided cobalt at high temperatures (around 200-250°C) and pressures (20-30 atm). The resulting cobalt carbonyl can then be purified through distillation or sublimation techniques.
化学反応の分析
Types of Reactions
Cobalt carbonyl undergoes various types of chemical reactions, including:
Oxidation: Cobalt carbonyl can be oxidized to form cobalt oxides. For example, heating cobalt carbonyl in the presence of oxygen leads to the formation of cobalt(II,III) oxide.
Reduction: The compound can be reduced to metallic cobalt under certain conditions, such as in the presence of hydrogen gas at high temperatures.
Substitution: Cobalt carbonyl can undergo ligand substitution reactions where the carbon monoxide ligands are replaced by other ligands like phosphines or amines.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various ligands (e.g., phosphines, amines) in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
Oxidation: Cobalt(II,III) oxide.
Reduction: Metallic cobalt.
Substitution: Cobalt complexes with new ligands, such as cobalt phosphine complexes.
科学的研究の応用
Cobalt carbonyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in hydroformylation reactions, where it helps convert alkenes into aldehydes. It is also employed in Fischer-Tropsch synthesis for the production of hydrocarbons from carbon monoxide and hydrogen.
Biology: Research into cobalt carbonyl complexes has explored their potential as enzyme mimics and their interactions with biological molecules.
Medicine: Studies have investigated the use of cobalt carbonyl complexes in drug delivery systems and as potential therapeutic agents.
Industry: Cobalt carbonyl is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which cobalt carbonyl exerts its effects primarily involves its ability to coordinate with various substrates and facilitate chemical transformations. In catalytic processes, the carbon monoxide ligands can be displaced by reactant molecules, allowing the cobalt center to participate in bond formation and cleavage. This coordination chemistry is crucial for the compound’s role in catalysis, where it can lower activation energies and increase reaction rates.
類似化合物との比較
Cobalt carbonyl can be compared with other metal carbonyls, such as iron carbonyl and nickel carbonyl. While all these compounds share the ability to coordinate carbon monoxide ligands, cobalt carbonyl is unique in its specific catalytic properties and reactivity. For example:
Iron Carbonyl: Often used in similar catalytic processes but has different reactivity and stability profiles.
Nickel Carbonyl: Known for its use in the Mond process for nickel purification, it has distinct applications compared to cobalt carbonyl.
Similar Compounds
- Iron Carbonyl (Fe(CO)5)
- Nickel Carbonyl (Ni(CO)4)
- Manganese Carbonyl (Mn2(CO)10)
- Chromium Carbonyl (Cr(CO)6)
These compounds, like cobalt carbonyl, are used in various catalytic and industrial applications but differ in their specific properties and uses.
特性
IUPAC Name |
carbon monoxide;cobalt(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/8CO.2Co/c8*1-2;;/q;;;;;;;;2*+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIKJSYMMJWAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co+2].[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Co2O8+4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)







![D-[3-2H]Glucose](/img/structure/B12057919.png)


